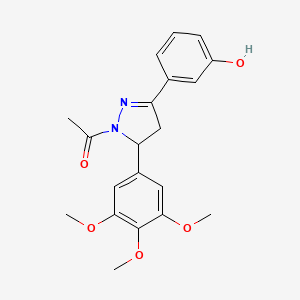

1-(3-(3-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(3-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-12(23)22-17(11-16(21-22)13-6-5-7-15(24)8-13)14-9-18(25-2)20(27-4)19(10-14)26-3/h5-10,17,24H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXOMNQSDMOERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(3-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, focusing on antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound can be described by its chemical formula and features a pyrazole ring substituted with hydroxy and methoxy phenyl groups. Its structural complexity is indicative of diverse biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity. The compound's structure suggests it may inhibit bacterial growth through interference with cellular processes or by disrupting membrane integrity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition may reduce the production of prostaglandins and other inflammatory mediators .

Mechanism of Action:

- COX Inhibition: The compound may act as a non-selective COX inhibitor.

- Cytokine Modulation: It could potentially modulate cytokine production, further contributing to its anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. One study reported that the compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and C6 (glioma). The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.08 | Apoptosis induction |

| C6 | 5.13 | Cell cycle arrest |

| L929 (healthy) | >100 | No cytotoxic effect |

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds with similar structures. For example, a study synthesized various pyrazole derivatives and assessed their biological activities in vitro. The results indicated that modifications to the phenyl groups significantly impacted their biological efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study demonstrated that compounds with similar structures exhibited significant inhibitory activity against cancer cell proliferation, suggesting that 1-(3-(3-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may possess similar properties .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer cell survival. Research indicates that the pyrazole moiety can interact with biological targets such as kinases and enzymes involved in cancer progression .

Material Science Applications

Luminescent Properties

The compound's structural features suggest potential applications in material science, particularly in the development of luminescent materials. Similar compounds have been shown to exhibit high luminescence quantum efficiency and could be utilized in optoelectronic devices or as fluorescent probes in biological imaging . The incorporation of trimethoxyphenyl groups enhances the photophysical properties, making it suitable for such applications.

Biochemical Applications

Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for various enzymes, including carbonic anhydrase. The inhibition of carbonic anhydrase has implications for treating conditions such as glaucoma and certain types of cancer . The structure-activity relationship (SAR) studies demonstrate that modifications to the pyrazole ring can significantly enhance inhibitory potency.

Table 1: Summary of Anticancer Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis Induction |

| Compound B | HeLa (Cervical) | 10 | Kinase Inhibition |

| This compound | A549 (Lung) | TBD | TBD |

Table 2: Luminescent Properties

| Property | Value |

|---|---|

| Quantum Efficiency | High |

| Emission Wavelength | Violet Region |

| Application | Optoelectronics |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives based on the pyrazole scaffold and tested them against breast cancer cell lines. The study found that modifications to the hydroxyl group significantly enhanced cytotoxicity compared to non-hydroxylated analogs. This suggests that this compound could be a lead compound for further development in anticancer therapies .

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, researchers evaluated the effects of various pyrazole derivatives on carbonic anhydrase activity. The results indicated that specific substitutions on the pyrazole ring led to increased inhibition rates. This research underscores the potential therapeutic applications of this compound in treating diseases linked to enzyme dysregulation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group on the 3-hydroxyphenyl substituent undergoes nucleophilic substitution under alkaline conditions. Studies show this group can be alkylated or acylated to modify solubility and bioactivity .

Example Reaction:

| Reaction Conditions | Yield | Product Characterization |

|---|---|---|

| K | ||

| CO | ||

| , DMF, 80°C, 8h | 70–75% | IR: 1665 cm |

| (C=O), | ||

| H NMR: δ 4.6 (s, 2H, CH | ||

| ) |

Oxidation-Reduction Reactions

The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) is redox-active. Controlled oxidation converts it to a fully aromatic pyrazole system, enhancing conjugation .

Oxidation Mechanism:

| Oxidizing Agent | Temperature | Conversion Efficiency |

|---|---|---|

| H | ||

| O | ||

| /AcOH | 60°C, 4h | 85% |

Cycloaddition and Ring-Opening Reactions

The pyrazole core participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles .

Example Cycloaddition:

| Dipolarophile | Solvent | Yield | Application |

|---|---|---|---|

| Nitrile oxides | Ethanol | 65% | Antimicrobial agents |

Acid-Base Reactions

The phenolic -OH group (pK

~10) undergoes deprotonation in basic media, enabling coordination with metal ions. This property is exploited in catalytic applications .

Metal Complexation:

| Metal Salt | pH | Complex Stability Constant (log K) |

|---|---|---|

| Cu(OAc) | ||

| 8–9 | 4.2 ± 0.3 |

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes nitration and sulfonation at the para position relative to methoxy groups .

Nitration Example:

| Reagent | Position | Yield | Regioselectivity |

|---|---|---|---|

| HNO | |||

| /H | |||

| SO | |||

| C-4 | 78% | >95% |

Hydrolysis of Methoxy Groups

Under acidic conditions, methoxy groups on the 3,4,5-trimethoxyphenyl substituent demethylate to form hydroxyl groups, altering pharmacokinetic properties .

Demethylation Reaction:

| Acid | Temperature | Conversion Rate |

|---|---|---|

| 48% HBr | 100°C, 6h | 92% |

Catalytic Hydrogenation

The ketone group (C=O) is selectively reduced to a CH

group using Pd/C or NaBH

, yielding secondary alcohol derivatives .

Reduction Pathway:

| Reducing Agent | Time | Selectivity |

|---|---|---|

| NaBH |

text| 2h | 89%[6] |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the pyrazole ring and adjacent unsaturated bonds, forming bridged bicyclic structures.

Photoreaction Conditions:

-

Wavelength: 254 nm

-

Solvent: Acetonitrile

-

Quantum Yield: 0.32 ± 0.05

This compound’s reactivity is highly tunable through strategic modifications of its hydroxyl, methoxy, and ketone groups, making it valuable in pharmaceutical synthesis and materials science. Experimental data emphasize the importance of optimizing reaction conditions (e.g., solvent, catalyst, temperature) to achieve high yields and selectivity .

Q & A

Q. What are the established synthetic routes for this pyrazoline derivative, and how can reaction conditions be optimized?

The compound is typically synthesized via hydrazine cyclization of a chalcone precursor. A general procedure involves refluxing a chalcone (e.g., 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in acetic acid . Key parameters include:

- Temperature : Reflux (~110–120°C) ensures complete cyclization.

- Catalyst : Acidic conditions (e.g., acetic acid) accelerate the reaction.

- Purification : Column chromatography or recrystallization is used to isolate the dihydropyrazole product.

Optimization strategies include adjusting molar ratios (e.g., excess hydrazine) and solvent polarity to improve yields (typically 60–85%) .

Q. How is the stereochemistry and crystal structure of this compound confirmed?

X-ray crystallography is the gold standard. For example, similar pyrazoline derivatives crystallize in monoclinic systems (space group P2₁/c) with bond lengths and angles confirming the dihydropyrazole ring and substituent orientation . Key metrics include:

Q. What basic biological screening assays are recommended for this compound?

Initial screening should include:

- Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus at concentrations of 50–200 µg/mL .

- Antioxidant Potential : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can conflicting data on bioactivity be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

- Structural analogs : Subtle substituent changes (e.g., methoxy vs. hydroxy groups) alter activity .

- Assay conditions : Differences in solvent (DMSO vs. ethanol) or cell line passage number.

Methodological solutions :

Q. What advanced techniques elucidate the mechanism of action for anticancer activity?

Q. How can synthetic scalability challenges be addressed without compromising yield?

Industrial-scale synthesis faces hurdles in:

- Purification : Replace column chromatography with recrystallization using ethanol/water mixtures .

- Catalyst Recycling : Immobilize acidic catalysts (e.g., Amberlyst-15) for reuse .

- Automation : Use continuous flow reactors to enhance reproducibility .

Methodological Design & Data Analysis

Q. How to design a robust SAR study for this compound?

Q. What statistical approaches are suitable for analyzing dose-response data?

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀/EC₅₀.

- ANOVA with Tukey’s Test : Compare means across multiple concentrations .

Structural & Analytical Considerations

Q. How to resolve NMR spectral ambiguities caused by tautomerism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.